![molecular formula C22H20O6 B14391586 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid CAS No. 88101-51-3](/img/structure/B14391586.png)
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its complex aromatic structure This compound features a benzoic acid core with two 4-hydroxy-3-methoxyphenyl groups attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This process can be achieved through the reaction of 4-hydroxy-3-methoxyphenylacetic acid with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.
2-Hydroxy-4-methoxybenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Utilized in UV filters and sunscreens.
Uniqueness
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid stands out due to its unique structure, which combines two 4-hydroxy-3-methoxyphenyl groups with a benzoic acid core
Eigenschaften
CAS-Nummer |
88101-51-3 |
|---|---|
Molekularformel |
C22H20O6 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O6/c1-27-19-11-13(7-9-17(19)23)21(14-8-10-18(24)20(12-14)28-2)15-5-3-4-6-16(15)22(25)26/h3-12,21,23-24H,1-2H3,(H,25,26) |
InChI-Schlüssel |
DGRJEAKHDKSKTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


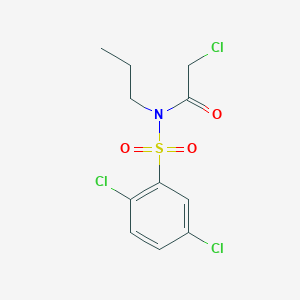
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)


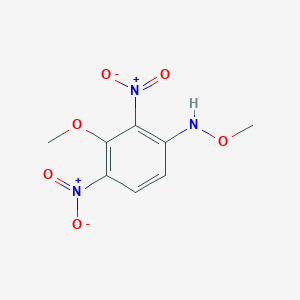
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
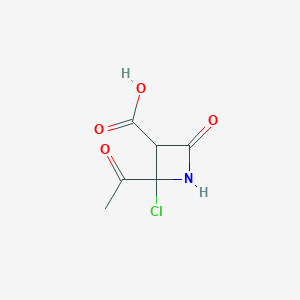
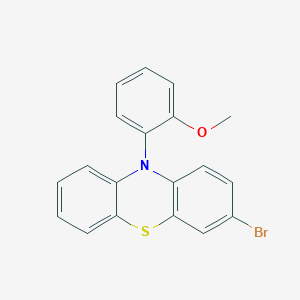


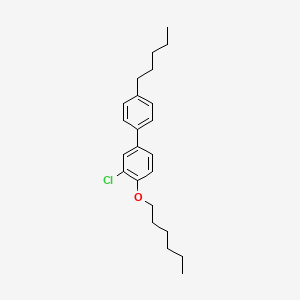
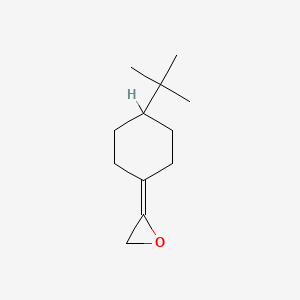
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
